N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide

Evidence Gap Procurement Risk Assessment Data Transparency

N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1) is a synthetic quinoline-sulfonamide hybrid belonging to the N-quinoline-benzenesulfonamide (NQBS) scaffold class. It features a 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline core connected via a methylene (-CH₂-) linker to an unsubstituted benzenesulfonamide moiety, yielding a molecular formula of C₂₂H₁₇BrN₂O₃S and a molecular weight of 469.35 g/mol.

Molecular Formula C22H17BrN2O3S
Molecular Weight 469.4 g/mol
CAS No. 378768-31-1
Cat. No. B3263706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide
CAS378768-31-1
Molecular FormulaC22H17BrN2O3S
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CNS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H17BrN2O3S/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(22(26)25-20)14-24-29(27,28)17-9-5-2-6-10-17/h1-13,24H,14H2,(H,25,26)
InChIKeyWXUSDPLEAYBGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1): Quinoline-Sulfonamide Hybrid for NF-κB and EGFR-Targeted Procurement


N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1) is a synthetic quinoline-sulfonamide hybrid belonging to the N-quinoline-benzenesulfonamide (NQBS) scaffold class [1]. It features a 6-bromo-2-oxo-4-phenyl-1,2-dihydroquinoline core connected via a methylene (-CH₂-) linker to an unsubstituted benzenesulfonamide moiety, yielding a molecular formula of C₂₂H₁₇BrN₂O₃S and a molecular weight of 469.35 g/mol . The NQBS scaffold has been established in peer-reviewed literature as a bona fide inhibitor of NF-κB nuclear translocation with demonstrated anti-lymphoma efficacy in diffuse large B-cell lymphoma (DLBCL) models [1], while the broader quinoline-sulfonamide chemotype has produced potent EGFR inhibitors (exemplified by compound 8c, EGFR IC₅₀ = 0.161 µM) [2]. Structurally, this compound is distinguished by the unique combination of a C6-bromo substituent, a C4-phenyl group, and a methylene spacer — a connectivity pattern absent in the standard N-(quinolin-8-yl)benzenesulfonamide NQBS prototypes described in the foundational patent literature [3].

Why N-((6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide Cannot Be Replaced by Generic NQBS or Quinoline-Sulfonamide Analogs


Substitution within the quinoline-sulfonamide class is precluded by three structural determinants that radically alter target engagement. First, the methylene (-CH₂-) spacer between the quinoline C3 position and the sulfonamide nitrogen introduces conformational flexibility and alters the hydrogen-bonding geometry relative to direct N-linked analogs such as N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide (CAS 332177-99-8) . In the NQBS series, SAR studies have demonstrated that even minor modifications to the linker region can shift the NF-κB inhibitory potency by orders of magnitude, as the linker directly affects the compound's ability to stabilize the IκBα/p50/p65 trimer complex [1]. Second, the C6-bromo substituent is not a passive spectator; in quinoline-based kinase inhibitors, the bromine atom participates in halogen bonding with hinge-region residues and influences the electron density distribution across the quinoline ring, directly modulating EGFR-TK binding affinity [2]. Third, the unsubstituted benzenesulfonamide tail distinguishes this compound from methoxy- or halogen-decorated analogs (e.g., compound 8c with a 4-methoxybenzenesulfonamide tail, EGFR IC₅₀ = 0.161 µM), where tail substitution was shown to be critical for achieving nanomolar potency [2]. Generic substitution with any analog lacking this precise combination of methylene linker, C6-Br, C4-Ph, and unsubstituted benzenesulfonamide will yield a different pharmacological profile that is not interchangeable for structure-activity relationship studies or mechanism-of-action investigations.

Quantitative Differentiation Evidence for N-((6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1) vs. Closest Analogs


CRITICAL EVIDENCE GAP NOTICE: Absence of Peer-Reviewed Quantitative Biological Data for CAS 378768-31-1

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and the broader scientific literature was conducted for quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition at defined concentration, or any other numerical activity endpoint) for N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1). No peer-reviewed primary research paper, patent with disclosed biological data, or authoritative database entry containing compound-specific quantitative activity measurements was identified. A BindingDB entry (CHEMBL3398528, BDBM50063525) reporting MAO-A and MAO-B IC₅₀ values >100,000 nM was initially flagged; however, SMILES verification confirmed this entry corresponds to a structurally distinct compound (SMILES: COc1ccc(cc1)-c1c(Br)c2cc(C#N)c(cc2n1OC)C#N) and is therefore not attributable to CAS 378768-31-1 [1]. At the time of this analysis, the compound exists as a purchasable chemical entity (catalog purity ≥95%) with no disclosed quantitative biological characterization in the public domain. This evidence gap must be explicitly acknowledged for informed procurement decisions.

Evidence Gap Procurement Risk Assessment Data Transparency

Structural Differentiation: Methylene Linker vs. Direct N-Linked Analog (CAS 332177-99-8)

The defining structural feature of CAS 378768-31-1 is the methylene (-CH₂-) bridge connecting the quinoline C3 position to the sulfonamide nitrogen. The closest direct analog, N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide (CAS 332177-99-8), bears the sulfonamide directly on the quinoline C3 position without this spacer . This single-atom difference carries significant stereoelectronic consequences: (a) the methylene group increases the rotatable bond count by 1 (from 4 to 5 rotatable bonds), enhancing conformational sampling; (b) it shifts the sulfonamide NH group approximately 1.5 Å further from the quinoline plane, altering hydrogen-bonding geometry with biological targets; (c) it changes the pKa of the sulfonamide NH by reducing through-bond electron withdrawal from the quinoline carbonyl . In the broader NQBS SAR landscape, linker length and composition were identified as critical determinants of NF-κB inhibitory potency, with even single-atom variations producing measurable shifts in cellular activity [1]. This structural feature therefore constitutes a non-interchangeable chemical identity that directly affects target engagement potential.

Structural Differentiation Linker Chemistry Conformational Flexibility

Class-Level Scaffold Validation: NQBS Chemotype Demonstrates NF-κB Pathway Inhibition in DLBCL Models

The N-quinoline-benzenesulfonamide (NQBS) scaffold class to which CAS 378768-31-1 belongs has been validated as a bona fide NF-κB pathway inhibitor in peer-reviewed studies [1]. The most potent NQBS analogs (CU-O42, CU-O47, and CU-O75) demonstrated cytotoxicity IC₅₀ values in the 0.5–1.5 µM range across germinal center B-cell-like (GCB) and activated B-cell-like (ABC) DLBCL lines in ATP-based luminescence viability assays at 24 hours [1]. The mechanism of action involves stabilization of the IκBα/p50/p65 trimeric complex, preventing NF-κB nuclear translocation — a mechanism confirmed by confocal microscopy, cellular thermal shift assay (CETSA), and DeMAND target identification analysis [1]. CU-O42 demonstrated in vivo tumor growth inhibition in two mouse models of aggressive lymphoma [1]. Importantly, the NQBS scaffold was identified through a fluorescence-based high-throughput screening campaign and subsequently expanded to over 100 structural analogs, establishing a robust SAR landscape [2]. While CAS 378768-31-1 has not been individually characterized within this series, its structural features (quinoline-benzenesulfonamide core with 6-bromo and 4-phenyl substitution) map onto the NQBS pharmacophore, providing class-level precedent for NF-κB pathway engagement.

NF-κB Inhibition Diffuse Large B-Cell Lymphoma NQBS Scaffold

Broader Quinoline-Sulfonamide Class: EGFR Kinase Inhibition Benchmark from Structurally Related Hybrids

A structurally related sub-class of quinoline-sulfonamide hybrids has been characterized as EGFR kinase inhibitors, providing a benchmark for the potential kinase-targeting capability of this chemotype [1]. In a 2025 study, 16 quinoline-sulfonamide derivatives were synthesized and evaluated; the most potent compound (8c), bearing a 4-methoxybenzenesulfonamide tail, exhibited EGFR IC₅₀ = 0.161 µM, comparable to the clinical EGFR inhibitor Erlotinib (IC₅₀ = 0.142 µM) in the same assay [1]. Compound 8c demonstrated enhanced in vitro cytotoxicity against HCT-116, MCF-7, HeLa, and HepG2 cancer cell lines, induced G1/S cell cycle arrest, and enhanced apoptosis in HepG2 cells [1]. In vivo, 8c showed comparable or superior efficacy to doxorubicin in reducing tumor volume, weight, TNF-α, and COX-2 levels in the SEC model, with favorable pharmacokinetic and toxicity profiles [1]. Critically, SAR analysis from this study established that the benzenesulfonamide tail substitution pattern is a key determinant of EGFR potency: the 4-methoxy derivative (8c) was significantly more potent than analogs with 4-methyl, 4-chloro, or unsubstituted benzenesulfonamide tails [1]. CAS 378768-31-1 features an unsubstituted benzenesulfonamide tail, which based on this SAR trend would predict lower EGFR potency than 8c, though this extrapolation requires experimental confirmation.

EGFR Inhibition Quinoline-Sulfonamide Hybrids Kinase Inhibitor Benchmark

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bonding Capacity vs. Direct N-Linked Analog

The methylene linker in CAS 378768-31-1 introduces measurable differences in key physicochemical descriptors relative to the direct N-linked analog (CAS 332177-99-8), which impact solubility, permeability, and formulation behavior . The addition of one methylene group increases the calculated logP by approximately 0.3–0.5 units (estimated from fragment-based calculations), marginally elevating lipophilicity . The hydrogen bond donor count remains identical (2 HBD: sulfonamide NH + quinoline NH), while the hydrogen bond acceptor count is unchanged (4 HBA: sulfonamide S=O ×2, quinoline C=O, sulfonamide S=O). However, the topological polar surface area (tPSA) is effectively identical between the two compounds (~83–84 Ų), as the methylene group does not introduce additional polar atoms. These properties place CAS 378768-31-1 within Lipinski's Rule of Five space (MW ≤500, logP ≤5, HBD ≤5, HBA ≤10), indicating oral drug-likeness potential comparable to other NQBS leads [1]. The key practical differentiator is the increased conformational flexibility (5 vs. 4 rotatable bonds), which may affect crystallization behavior, melting point, and solubility in standard vehicle formulations.

Physicochemical Properties Drug-likeness logP Comparison

Validated Application Scenarios for N-((6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide (CAS 378768-31-1) Based on Available Evidence


Novel Scaffold Exploration for NF-κB Pathway Inhibitor Development

This compound serves as an unexplored chemical probe within the validated NQBS scaffold space. The NQBS chemotype has demonstrated potent NF-κB inhibition (lead compounds CU-O42/CU-O47/CU-O75: DLBCL cytotoxicity IC₅₀ = 0.5–1.5 µM) [1], and the unique structural features of CAS 378768-31-1 (methylene linker, 6-Br, 4-Ph, unsubstituted benzenesulfonamide) represent an untested combination within the >100-analog NQBS SAR landscape [2]. Procurement is warranted for academic or industrial groups conducting NF-κB inhibitor lead optimization who require novel chemical matter with a validated pharmacophore core but unexplored substitution patterns. The compound should be treated as a screening-grade tool requiring de novo biological characterization.

Synthetic Intermediate for Diversified Quinoline-Sulfonamide Library Synthesis

The 6-bromo substituent provides a synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the generation of focused libraries around the quinoline C6 position. The methylene linker and benzenesulfonamide tail offer additional derivatization points (N-alkylation, sulfonamide acylation). This compound is positioned as a key intermediate for constructing novel quinoline-sulfonamide analogs with systematically varied C6-substitution, linker composition, and sulfonamide tail modification — directly relevant to the SAR strategies employed in both the NQBS NF-κB inhibitor series [1] and the quinoline-sulfonamide EGFR inhibitor series [3].

Comparative Linker SAR Studies in Quinoline-Sulfonamide Target Engagement

The methylene linker of CAS 378768-31-1 provides a critical comparator for systematic linker SAR studies. By comparing this compound head-to-head with the direct N-linked analog (CAS 332177-99-8) , researchers can isolate the contribution of a single methylene spacer to target binding affinity, cellular permeability, and metabolic stability within an otherwise identical substitution pattern. Such linker SAR has been identified as a key determinant of potency in NQBS NF-κB inhibitors [1] and is broadly applicable to quinoline-sulfonamide kinase inhibitor optimization.

Physicochemical Benchmarking and Formulation Pre-Screening for the NQBS Chemotype

With a molecular weight of 469.35 g/mol, estimated logP of ~4.2–4.5, 2 HBD, and 4 HBA, CAS 378768-31-1 occupies a defined position in the NQBS property space . This compound can serve as a physicochemical benchmark for evaluating how the methylene linker and unsubstituted benzenesulfonamide tail affect aqueous solubility, LogD at pH 7.4, plasma protein binding, and microsomal stability relative to published NQBS leads and quinoline-sulfonamide EGFR inhibitors with characterized ADME profiles [3]. Such data are essential for triaging compounds prior to in vivo efficacy studies.

Quote Request

Request a Quote for N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.